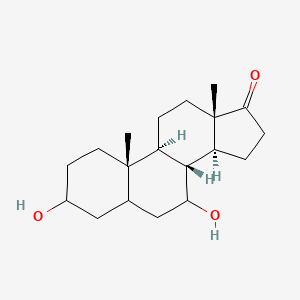

3,7-Dihydroxyandrostan-17-one

描述

Structure

3D Structure

属性

CAS 编号 |

21080-62-6 |

|---|---|

分子式 |

C19H30O3 |

分子量 |

306.4 g/mol |

IUPAC 名称 |

(8R,9S,10S,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-15,17,20-21H,3-10H2,1-2H3/t11?,12?,13-,14-,15?,17-,18-,19-/m0/s1 |

InChI 键 |

VFPMCLQMAUVEHD-SOWWQRNPSA-N |

SMILES |

CC12CCC(CC1CC(C3C2CCC4(C3CCC4=O)C)O)O |

手性 SMILES |

C[C@]12CC[C@H](C[C@@H]1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O |

规范 SMILES |

CC12CCC(CC1CC(C3C2CCC4(C3CCC4=O)C)O)O |

同义词 |

3 alpha,5 beta,7 alpha-3,7-dihydroxyandrostan-17-one 3 alpha,7 alpha-5 beta-3,7-dihydroxyandrostan-17-one 3,7-DHARN-17-ONE 3,7-dihydroxyandrostan-17-one 3,7-dihydroxyandrostan-17-one, (3beta,5alpha,7alpha)-isomer 3,7-dihydroxyandrostan-17-one, (3beta,5alpha,7beta)-isomer 3,7-dihydroxyandrostan-17-one, (3beta,5beta,7beta)-isome |

产品来源 |

United States |

Stereospecific Synthesis and Chemical Modification

Synthetic Pathways to 3,7-Dihydroxyandrostan-17-one

The creation of this compound can be accomplished through various synthetic routes, primarily starting from readily available androstene precursors or through the degradation of bile acids. These methods are designed to be efficient and to control the stereochemical outcomes of the final product.

A concise and effective method for the stereospecific synthesis of 3α,7α-dihydroxy-5β-androstan-17-one has been developed using 4-androstene-3,17-dione as a starting material. nih.gov A key part of this process involves the stereospecific and selective epoxidation of 4,6-androstadiene-3,17-dione, which is then followed by hydrogenation steps. nih.gov The choice of reagents, solvents, and reaction conditions is critical for controlling the stereochemistry of the final product. nih.gov

Microbial hydroxylation is another important technique. For instance, fungi like Gnomonia fructicola can hydroxylate testosterone (B1683101) at the C-2β position. cdnsciencepub.com While not directly producing a 3,7-dihydroxy derivative, this highlights the potential of biotransformation in introducing hydroxyl groups at specific positions on the steroid nucleus. The enzymes involved in these microbial transformations are often highly specific, requiring a Δ⁴-3-keto steroid structure for their activity. cdnsciencepub.com

The first reported chemical synthesis of 3α,7α-dihydroxy-5β-androstan-17-one was achieved through the degradation of the 17β-side chain of chenodeoxycholic acid. nih.gov This multi-step process requires the selective protection of the existing hydroxyl groups to prevent unwanted reactions. nih.gov Specifically, the 3α-hydroxyl group is protected as a tert-butyldimethylsilyl ether, and the 7α-hydroxyl group is protected as an acetate. nih.gov Following this protection, the side chain is degraded in six steps to yield the desired 17-one functionality. nih.gov Chenodeoxycholic acid is a primary bile acid synthesized in the liver from cholesterol. nwsbio.comwikipedia.org Its structure already contains the desired 3α and 7α hydroxyl groups, making it a logical, though complex, starting point for the synthesis of the target compound. nih.govnwsbio.com

Achieving the correct stereochemistry at the C-3 and C-7 positions, as well as at the A/B ring junction (5α or 5β), is a significant challenge in steroid synthesis. The stereochemical outcome of reduction and hydroxylation reactions is highly dependent on the chosen reagents and reaction conditions.

For reduction reactions, various agents are employed. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can be used to reduce double bonds and carbonyl groups. google.com The stereochemical outcome of these reductions can be influenced by the catalyst and the existing stereochemistry of the steroid. For instance, the reduction of a 3-oxo group in the 5β-androstane series typically yields a 3α-hydroxy product. mdpi.com The use of bulky reducing agents can also provide stereochemical control.

For hydroxylation, both chemical and microbial methods are utilized. Chemical methods often involve epoxidation followed by ring-opening. For example, treating androst-4-ene-3,17-dione with an epoxidizing agent like m-chloroperbenzoic acid (mCPBA) can form an epoxide, which is then opened under acidic conditions to yield a dihydroxy product. Microbial hydroxylation offers high regioselectivity and stereoselectivity. Fungi such as Aspergillus and Curvularia are known to introduce hydroxyl groups at specific positions on the steroid skeleton, such as 11β, 6β, and 7β. researchgate.net The specific enzymes within these microorganisms, like hydroxylases, bind the steroid substrate in a particular orientation, leading to hydroxylation at a predictable position. researchgate.net

| Reaction Type | Reagent/Method | Stereochemical Outcome/Control | Reference |

| Reduction | Catalytic Hydrogenation (PtO₂) | Can yield specific isomers depending on the starting material. | dshs-koeln.de |

| Reduction | Sodium Borohydride (NaBH₄) | Reduction of a 3-oxo group in a 5β-dihydro intermediate mainly results in the 3α-isomer. | mdpi.com |

| Hydroxylation | Epoxidation (mCPBA) followed by hydrolysis | Can produce trans-dihydroxy products. | |

| Hydroxylation | Microbial (e.g., Aspergillus tamarii) | Can introduce hydroxyl groups at specific positions (e.g., 11β, 6β, 7β) with high selectivity. | researchgate.net |

Endogenous Formation and Biosynthetic Interconversions

Enzymatic Machinery in Dihydroxyandrostanone Metabolism

Hydroxysteroid Dehydrogenases (HSDs) in C-3 and C-17 Modifications

Roles of 3α-HSD and 17β-HSD in Androstanone Interconversions

The enzymes 3α-hydroxysteroid dehydrogenase (3α-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD) are pivotal in the metabolism and interconversion of androgens, ultimately leading to the formation of various androstanone derivatives. wikipedia.orgnih.govwikipedia.org Their activities are crucial for modulating the biological potency of androgens by altering their structure.

3α-Hydroxysteroid Dehydrogenase (3α-HSD):

3α-HSDs are part of the aldo-keto reductase (AKR) superfamily and are responsible for the stereospecific reduction of 3-keto groups on the steroid A-ring to a 3α-hydroxyl group. wikipedia.orgnih.gov This enzymatic action is a key step in both the synthesis and inactivation of potent androgens. wikipedia.org For instance, 3α-HSD catalyzes the conversion of the potent androgen dihydrotestosterone (B1667394) (DHT) to 5α-androstane-3α,17β-diol (3α-androstanediol), a compound with significantly lower affinity for the androgen receptor. wikipedia.orgglowm.com

The reverse reaction, the oxidation of a 3α-hydroxyl group to a 3-keto group, is also catalyzed by certain 3α-HSD isoforms, such as AKR1C2, which can convert 3α-androstanediol back to DHT. nih.gov This bi-directional activity allows 3α-HSD to act as a molecular switch, finely regulating the intracellular concentrations of active androgens. nih.gov In the context of 3,7-dihydroxyandrostan-17-one, 3α-HSD activity is essential for establishing the 3α-hydroxyl configuration characteristic of this compound.

17β-Hydroxysteroid Dehydrogenase (17β-HSD):

The 17β-HSD family of enzymes catalyzes the interconversion of 17-ketosteroids and 17β-hydroxysteroids. nih.govwikipedia.org This reaction is a critical control point in the biosynthesis of all active androgens and estrogens. nih.gov There are multiple isoforms of 17β-HSD, each with specific substrate preferences and tissue distribution, some favoring reduction (synthesis of 17β-hydroxy steroids) and others oxidation (synthesis of 17-keto steroids). nih.govnih.gov

For example, 17β-HSD type 3 is primarily responsible for the conversion of androstenedione (B190577) to testosterone (B1683101) in the testes. nih.gov Conversely, 17β-HSD type 2 catalyzes the oxidation of testosterone to androstenedione, thereby inactivating the potent androgen. nih.gov The formation of the 17-keto group in this compound from a 17β-hydroxy precursor would necessitate the oxidative activity of a 17β-HSD isoform. The interconversion between androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and DHT can be mediated by 3α-HSD and 17β-HSD, highlighting the central role of these enzymes in androstanone metabolism. wikipedia.org

Table 1: Key Enzymes in Androstanone Interconversions

| Enzyme | Enzyme Family | Primary Function in Androgen Metabolism | Relevance to this compound |

|---|---|---|---|

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Aldo-keto reductase (AKR) | Interconverts 3-keto and 3α-hydroxysteroids (e.g., DHT to 3α-androstanediol). wikipedia.orgnih.gov | Formation of the 3α-hydroxyl group. |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Short-chain dehydrogenase/reductase (SDR) | Interconverts 17-keto and 17β-hydroxysteroids (e.g., Androstenedione to Testosterone). nih.govwikipedia.org | Formation of the 17-keto group. |

Other Relevant Oxidoreductases and Lyases

Beyond the primary roles of 3α-HSD and 17β-HSD, other enzymes, particularly from the cytochrome P450 superfamily, are critical for the complete biosynthesis of hydroxylated androgens like this compound.

Cytochrome P450 7B1 (CYP7B1):

A key enzyme in the formation of 7α-hydroxylated androgens is Cytochrome P450 7B1 (CYP7B1). nih.govcapes.gov.br This steroid hydroxylase is known to metabolize dehydroepiandrosterone (B1670201) (DHEA) and androstenediol (B1197431) to their respective 7α-hydroxy derivatives. capes.gov.br Research has shown that CYP7B1 mediates the NADPH-dependent 7α-hydroxylation of these 3β-hydroxysteroids in tissues such as the prostate. capes.gov.br

Furthermore, studies have identified a novel pathway where CYP7B1 catalyzes the hydroxylation of 5α-androstane-3α,17β-diol (3α-Adiol), a metabolite of DHT, into 7-hydroxylated products. nih.gov This indicates that CYP7B1 can act on androgens with a 3α-hydroxy structure, which is a crucial finding for understanding the biosynthesis of this compound. nih.govdiva-portal.org The expression of CYP7B1 itself can be regulated by androgens and estrogens, suggesting a feedback mechanism for controlling steroid hormone levels. diva-portal.orgmdpi.com This enzyme's activity represents a significant pathway for the metabolic elimination and modulation of androgen signaling. nih.govdiva-portal.org

Steroid 17α-hydroxylase/17,20-lyase (CYP17A1):

While not directly adding the 3- or 7-hydroxyl groups, CYP17A1 is a critical upstream enzyme in androgen biosynthesis. e-apem.orguniprot.org This single enzyme possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. uniprot.org It first hydroxylates C21 steroids like pregnenolone (B344588) and progesterone (B1679170) at the C17 position. Subsequently, its 17,20-lyase activity cleaves the C17-C20 bond, converting these C21 precursors into the C19 androgens, dehydroepiandrosterone (DHEA) and androstenedione, respectively. uniprot.org These C19 steroids then serve as the foundational substrates for the downstream enzymes, including 3α-HSD, 17β-HSD, and CYP7B1, that ultimately produce compounds like this compound.

Table 2: Other Key Enzymes in the Biosynthesis of Hydroxylated Androgens

| Enzyme | Enzyme Family | Primary Function in Androgen Metabolism | Relevance to this compound |

|---|---|---|---|

| Cytochrome P450 7B1 (CYP7B1) | Cytochrome P450 | Catalyzes 7α-hydroxylation of androgens like DHEA, androstenediol, and 3α-androstanediol. nih.govcapes.gov.br | Formation of the 7α-hydroxyl group. |

| Steroid 17α-hydroxylase/17,20-lyase (CYP17A1) | Cytochrome P450 | Converts C21 steroids to C19 androgen precursors (DHEA, androstenedione). uniprot.org | Provides the necessary C19 androgen backbone for subsequent modifications. |

Metabolic Fate and Enzymatic Biotransformation Studies Excluding Clinical Human Trials

In Vitro Metabolic Studies of 3,7-Dihydroxyandrostan-17-one and Related Structures

Hepatic Metabolism and Conjugation (e.g., Glucuronidation, Sulfation)

The liver is a primary site for the metabolism of steroids, including androstanone derivatives. In vitro studies using liver subcellular fractions, such as microsomes and cytosol, have been instrumental in elucidating the metabolic pathways of these compounds. The metabolism of steroids in the liver generally involves two phases. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules like glucuronic acid or sulfate (B86663), which increases their water solubility and facilitates their excretion. nih.govlongdom.org

The conjugation of steroids is not limited to glucuronidation. Sulfation is another critical Phase II metabolic pathway. longdom.org While specific studies on the direct glucuronidation and sulfation of this compound are limited, the metabolism of structurally similar compounds provides valuable insights. For instance, studies on flavonoids, which also possess hydroxyl groups, show that both glucuronidation and sulfation are significant metabolic routes in liver S9 fractions. nih.gov The position of the hydroxyl group can influence the preferred conjugation reaction. For example, in di-hydroxyflavones, glucuronidation shows a preference for 7-OH and 3-OH positions, while sulfation favors 7-OH and 4'-OH positions. nih.gov This suggests that the hydroxyl groups at the C3 and C7 positions of this compound would be potential sites for both glucuronidation and sulfation.

In vitro studies with pig hepatocytes have successfully identified glucuronide conjugates of androstenone metabolites. researchgate.net Specifically, after the transformation of androstenone to its 3-hydroxyl derivative, it is further metabolized to a glucuronide conjugate in the liver, which can then be excreted. researchgate.net This highlights the importance of hepatic conjugation in the clearance of androstanone compounds.

Table 1: In Vitro Hepatic Metabolism of Androstanone Derivatives

| Compound | In Vitro System | Major Metabolic Pathway(s) | Key Metabolites | Source |

|---|---|---|---|---|

| Androstenone | Primary Porcine Hepatocytes | Glucuronidation | 16-androstene glucuronides, 3α/β-androstenol | nih.govmdpi.com |

| Androstenone | Pig Hepatocytes | Glucuronidation | Androstenone glucuronide conjugate | researchgate.netresearchgate.net |

| Dihydrotestosterone (B1667394) | Pig Hepatocytes | Glucuronidation | 5α-Dihydrotestosterone-17β-glucuronide | researchgate.netresearchgate.net |

| Di-hydroxyflavones | Mouse Liver S9 Fraction | Glucuronidation, Sulfation | Mono-glucuronides, Mono-sulfates | nih.gov |

Microbial Biotransformation and Hydroxylation Patterns

Microbial biotransformation is a valuable tool for producing novel steroid derivatives and studying their metabolic pathways. Various microorganisms, particularly fungi, are known to hydroxylate steroids at specific positions. These reactions are catalyzed by microbial hydroxylases and can lead to the formation of a wide array of metabolites. researchgate.net

Fungi of the genus Aspergillus, for example, have been shown to transform different steroid substances. researchgate.net Aspergillus brasiliensis can hydroxylate androsta-1,4-diene-3,17-dione (B159171) to produce 11α-hydroxyandrosta-1,4-diene-3,17-dione and 12β-hydroxyandrosta-1,4-diene-3,17-dione. researchgate.net Similarly, fungi like Calonectria decora, Rhizopus nigricans, and Aspergillus ochraceus are capable of hydroxylating fluoro-5α-androstanones. researchgate.net

The fungus Rhizopus stolonifer has been used in the biotransformation of trans-androsterone, leading to the formation of 3β, 7β-dihydroxy-5α-androstan-17-one. oaepublish.com This demonstrates the capability of microorganisms to introduce hydroxyl groups at the C7 position of the androstane (B1237026) skeleton. Another fungus, Fusarium lini, transformed the same substrate into 6β-hydroxy-5α-androstan-3,17-dione and 3β,6β-dihydroxy-5α-androstan-17-one. oaepublish.com

Curvularia lunata is another fungus known for its ability to hydroxylate steroids, typically at the 11- or 14-position of the androstane series. researchgate.net The hydroxylation of androst-4-ene-3,17-dione by C. lunata is a nonselective process that yields a mixture of products, including 11α-hydroxyandrost-4-ene-3,17-dione and 14α-hydroxyandrost-4-ene-3,17-dione. researchgate.net

These studies highlight the diverse hydroxylation patterns that can be achieved through microbial biotransformation of androstanone and related steroid structures. The position of hydroxylation is often directed by the existing functional groups on the steroid substrate. rsc.org

Table 2: Microbial Biotransformation of Androstanone and Related Steroids

| Substrate | Microorganism | Major Product(s) | Source |

|---|---|---|---|

| trans-Androsterone | Rhizopus stolonifer | 3β, 7β-dihydroxy-5α-androstan-17-one | oaepublish.com |

| trans-Androsterone | Fusarium lini | 6β-hydroxy-5α-androstan-3,17-dione, 3β,6β-dihydroxy-5α-androstan-17-one | oaepublish.com |

| Androsta-1,4-diene-3,17-dione | Aspergillus brasiliensis | 11α-hydroxyandrosta-1,4-diene-3,17-dione, 12β-hydroxyandrosta-1,4-diene-3,17-dione | researchgate.net |

| Androst-4-ene-3,17-dione | Curvularia lunata | 11α-hydroxyandrost-4-ene-3,17-dione, 14α-hydroxyandrost-4-ene-3,17-dione | researchgate.net |

Identification of Metabolites in Biological Matrices (Preclinical/Research Context)

Urinary Excretion Patterns of Androstanone Metabolites in Research Models

The analysis of urinary metabolites is crucial for understanding the in vivo fate of androgens. In research models, the excretion profiles of androstanone metabolites provide valuable information on the metabolic pathways and clearance of these compounds.

Following the administration of testosterone (B1683101) to horses, various hydroxylated and reduced metabolites have been identified in urine. researchgate.net These include isomers of 3,17-dihydroxyandrostan-16-one and 3,16-dihydroxyandrostan-17-one. researchgate.net The metabolites are often excreted as conjugates, primarily sulfates and to a lesser extent, glucuronides. researchgate.netresearchgate.net For instance, in horses, testosterone and its dihydroxyandrostanone metabolites were found predominantly in the sulfate fraction of urine. researchgate.net

In a study investigating the metabolism of 4-hydroxyandrostenedione and 4-hydroxytestosterone, a number of metabolites were identified in urine. nih.gov These included various isomers of 3,4-dihydroxy-5-androstan-17-one, highlighting the extensive reduction and hydroxylation that these compounds undergo. nih.gov The conjugation of these metabolites was diverse, involving both glucuronidation and sulfation. nih.gov

The urinary steroid profile is a key aspect of doping control in sports, and research in this area has provided significant insights into androgen metabolism. core.ac.uk The detection of testosterone and its metabolites in urine is a standard procedure. core.ac.uk The body converts non-polar steroids like testosterone into more polar molecules through phase II metabolism, mainly glucuronidation and sulfation, to facilitate their excretion in urine. core.ac.uk

In giant pandas, urinary androgen metabolites are monitored to determine reproductive status. bioscientifica.com This involves measuring estrogen, progestogen, and androgen metabolites, with concentrations corrected against urinary specific gravity. bioscientifica.com This application underscores the utility of urinary metabolite profiling in non-human species for physiological research.

Table 3: Urinary Metabolites of Androgens in Research Models

| Administered Compound | Animal Model | Identified Urinary Metabolites | Conjugation | Source |

|---|---|---|---|---|

| Testosterone | Horse | Isomers of 3,17-dihydroxyandrostan-16-one, 3,16-dihydroxyandrostan-17-one | Sulfates | researchgate.net |

| 4-Hydroxyandrostenedione/4-Hydroxytestosterone | Not Specified | Isomers of 3,4-dihydroxy-5-androstan-17-one | Glucuronides, Sulfates | nih.gov |

| Testosterone | Greyhound | 17α-methyl-5β-androstane-3α-17β-diol, 17α-methyl-5β-androstane-3α,16α,17β-triol | Glucuronides, Sulfates | researchgate.net |

Metabolite Profiling in Specific Tissues or Cell Lines

Metabolite profiling in specific tissues and cell lines provides a more detailed understanding of the tissue-specific metabolism of androgens. Adipose tissue, for example, is not just a site for energy storage but is also metabolically active and involved in the metabolism of steroids. researchgate.netjackwestin.com It is suggested that adipose tissue is involved in the 17-glucuronidation of 3-diol, a metabolite of DHT. researchgate.net

In vitro studies using cell lines like HepG2, a human liver cancer cell line, are commonly used to investigate hepatic metabolism. plos.org When testosterone was incubated with HepG2 cells, it was metabolized to 4-androstene-3,17-dione. researchgate.netplos.org In primary cultured pig hepatocytes, androstenone was metabolized to 3β-hydroxy-5α-androst-16-ene. plos.org These studies demonstrate the species- and cell-type-specific nature of steroid metabolism.

The liver plays a central role in responding to changes in metabolite concentrations and hormonal regulation. jackwestin.com Integrative transcriptomic analysis of different tissues, including the liver, heart, skeletal muscle, and adipose tissue, after a myocardial infarction in a mouse model revealed tissue-specific metabolic responses. elifesciences.org For example, fatty acid metabolism was downregulated in the heart and adipose tissue, while it was upregulated in the liver. elifesciences.org While not directly focused on this compound, this research highlights the importance of considering tissue-specific metabolic environments.

Studies on equine placental tissue have shown that it is capable of metabolizing testosterone to various estrogens. researchgate.net This process involves intermediates such as 6-hydroxyestradiol, with the 6-hydroxylase activity being predominantly located on the fetal side of the placenta. researchgate.net This indicates that even within a single organ, metabolic activities can be compartmentalized.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Steroid Receptor Interactions and Modulation

The interaction of 3,7-Dihydroxyandrostan-17-one with steroid receptors is a key area of research to elucidate its potential hormonal and physiological effects. Steroid receptors are a class of proteins found inside cells that are activated by steroid hormones. wikipedia.orgglowm.com This activation leads to the regulation of gene expression. wikipedia.orgglowm.com

Affinity and Selectivity for Steroid Receptors (e.g., Androgen Receptors, Estrogen Receptors)

The binding affinity of a compound to a receptor is a measure of how tightly it binds. The selectivity of a compound refers to its ability to bind to a specific type of receptor over others. Research into the affinity and selectivity of this compound for steroid receptors, such as androgen and estrogen receptors, is crucial for understanding its specific biological actions.

Androgen receptors (ARs) are activated by androgenic hormones like testosterone (B1683101) and dihydrotestosterone (B1667394), playing a critical role in the development of male sexual characteristics. wikipedia.org Estrogen receptors (ERs), on the other hand, are activated by estrogens and are involved in a wide range of physiological processes, particularly in the female reproductive system. journalbonefragility.com Selective estrogen receptor modulators (SERMs) are compounds that can act as either agonists or antagonists of ERs in a tissue-specific manner. wikipedia.orgnih.gov

While direct binding data for this compound is not extensively detailed in the provided search results, the structure of the molecule suggests potential interactions. The androstanone core is a common feature of androgens. nih.gov The presence and orientation of hydroxyl groups can significantly influence receptor binding and activity. For instance, studies on other androgenic steroids have shown that modifications to the steroid nucleus can dramatically alter receptor affinity. nih.govwikipedia.org

Structure-Activity Relationships Governing Receptor Binding and Transactivation

The relationship between the chemical structure of this compound and its biological activity is a critical aspect of its scientific investigation. wikipedia.org Structure-activity relationship (SAR) studies help to determine which parts of a molecule are responsible for its effects. wikipedia.org

In the context of estrogen receptors, the specific conformation adopted by the receptor upon ligand binding determines whether the ligand will act as an agonist or an antagonist. nih.gov The structure of the ligand dictates this conformational change. nih.gov

Neurosteroidogenic Mechanisms and Central Nervous System Effects

Neurosteroids are steroids that are synthesized in the brain or accumulate there and can modulate brain function. frontiersin.org They can influence neurotransmission by interacting with neurotransmitter receptors. frontiersin.orgmdpi.com

Modulation of Neurotransmitter Receptors (e.g., GABA-A Receptor)

One of the key mechanisms of action for many neurosteroids is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. frontiersin.orgwikipedia.org The GABA-A receptor is the major inhibitory neurotransmitter receptor in the brain. nih.gov When activated, it allows chloride ions to enter the neuron, making it less likely to fire. wikipedia.org

Certain neurosteroids are known to be positive allosteric modulators of the GABA-A receptor, meaning they can enhance the effect of GABA. frontiersin.orgwikipedia.org The (3β,5α,7β)-3,7-Dihydroxyandrostan-17-one isomer has been identified as a modulator of the GABA-A receptor. drugbank.com The pharmacological activity of neuroactive steroids is highly dependent on their isomeric configuration. frontiersin.org

Structure-Activity Relationships in Neuroactive Androstanone Analogues

The structure of androstanone analogues is critical for their activity as neurosteroids. researchgate.net Key structural features that influence the interaction with the GABA-A receptor include:

The A-ring: The stereochemistry of the A/B ring junction (5α or 5β) is important. researchgate.net

The 3-hydroxyl group: A 3α-hydroxyl group is often essential for potent positive allosteric modulation of the GABA-A receptor. wikipedia.org

The D-ring: The functional group at the C-17 position, such as a ketone, is important for high-potency modulation. researchgate.net

The position and orientation of hydroxyl groups on the steroid nucleus can significantly alter the neuroactivity of androstanone analogues. researchgate.net

Enzymatic Modulation and Pathway Regulation

Enzymes are proteins that catalyze biochemical reactions. funaab.edu.ng this compound can be both a substrate for and a modulator of various enzymes involved in steroid metabolism.

The metabolism of steroids is a complex network of pathways involving numerous enzymes. pressbooks.pub These pathways are tightly regulated to maintain hormonal balance. ufp.pt Key enzyme families in steroid metabolism include hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes. uniprot.orgebi.ac.uk

For instance, the enzyme CYP7B1 is a 7α-hydroxylase that can act on steroids, and its activity is crucial in the metabolism of neurosteroids. ebi.ac.ukebi.ac.uk The requirements for hydroxylation by CYP7B1 include a C5 hydrogen in the α-configuration and a polar group at C17. ebi.ac.uk The presence of hydroxyl groups can also influence the activity of other enzymes, such as those that modulate antioxidant responses. nih.gov

The table below summarizes the key biological interactions of this compound discussed in this article.

| Biological Target | Interaction Type | Observed/Potential Effects |

| Androgen Receptor | Binding/Modulation | Potential for androgenic or anti-androgenic activity based on structure. |

| Estrogen Receptor | Binding/Modulation | Potential for estrogenic or anti-estrogenic activity based on structure. |

| GABA-A Receptor | Positive Allosteric Modulation | Enhancement of GABA-mediated inhibitory neurotransmission. frontiersin.orgdrugbank.com |

| Steroidogenic Enzymes (e.g., CYP7B1) | Substrate/Modulation | Can be metabolized by and/or influence the activity of enzymes involved in steroid synthesis and breakdown. ebi.ac.ukebi.ac.uk |

Influence on Steroidogenic Enzyme Expression and Activity

The metabolic pathways of steroid hormones are complex, involving a cascade of enzymes that regulate the synthesis and transformation of active and inactive steroid molecules. The compound this compound is situated within this intricate network, and its biological effects can be partially understood by examining its interactions with key steroidogenic enzymes. In vitro and preclinical studies have begun to elucidate these mechanisms, particularly focusing on the aldo-keto reductase (AKR) superfamily and hydroxysteroid dehydrogenases (HSDs).

Members of the AKR1C subfamily, including AKR1C1, AKR1C2, and AKR1C3, are crucial in androgen metabolism. nih.govoup.com These enzymes catalyze the interconversion of potent androgens to their less active metabolites, thereby regulating the local concentration of active hormones at the receptor level. oup.com Specifically, AKR1C2, also known as type 3 3α-hydroxysteroid dehydrogenase (3α-HSD), is highly expressed in the human prostate and is responsible for the NAD+-dependent oxidation of 3α-androstanediol to the potent androgen 5α-dihydrotestosterone (5α-DHT). oup.com Conversely, it can also catalyze the reduction of 5α-DHT to 3α-androstanediol. oup.com The direction of this reaction is dependent on the cellular ratio of NAD+ to NADPH. oup.com

Research indicates that all AKR1C isoforms can inactivate 5α-DHT by converting it to 3α-androstanediol. researchgate.net However, only AKR1C2 is capable of oxidizing 3α-androstanediol back to 5α-DHT, highlighting its pivotal role in androgen activation. researchgate.net The expression and activity of these enzymes are tissue-specific. For instance, AKR1C3 is prominently found in the prostate and mammary glands. researchgate.net In the prostate, its function is consistent with the elimination of active androgens, while in the mammary gland, it may contribute to a pro-estrogenic state by converting androstenedione (B190577) to testosterone, a precursor for estradiol (B170435) synthesis. researchgate.net

Another critical family of enzymes in steroid metabolism is the 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are responsible for the oxidation or reduction of the 17-hydroxy/keto group of androgens and estrogens, thereby modulating their biological potency. wikipedia.org For example, HSD17B1 catalyzes the conversion of the less potent estrone (B1671321) to the more potent estradiol. nih.govgenecards.org The expression of these enzymes can be influenced by various factors, including diet and exercise. archbreastcancer.comnih.gov

While direct studies on the effect of this compound on the expression of these specific enzymes are limited, its structural similarity to other steroid metabolites suggests potential interactions. As a dihydroxy derivative of androstan-17-one (B1248925), it is plausible that it could serve as a substrate or modulator for enzymes like 3β-HSD, 17β-HSD, and various AKR1C isoforms, thereby influencing the local steroid hormone milieu. Further research is necessary to fully characterize these interactions and their physiological consequences.

Interactive Data Table: Key Steroidogenic Enzymes and their Functions

| Enzyme Family | Specific Enzyme | Primary Function | Relevance to Androgen Metabolism |

| Aldo-Keto Reductase (AKR) | AKR1C1 | 20α-HSD activity, inactivates progesterone (B1679170). oup.com Reduces 5α-DHT to 3β-Adiol. oup.com | Inactivates 5α-DHT. |

| AKR1C2 | 3α-HSD activity, converts 3α-androstanediol to 5α-DHT. oup.comresearchgate.net | Key enzyme in the formation of potent androgen 5α-DHT. oup.comresearchgate.net | |

| AKR1C3 | 17β-HSD activity, converts androstenedione to testosterone. nih.govresearchgate.net | Produces testosterone. | |

| Hydroxysteroid Dehydrogenase (HSD) | 3β-HSD | Plays a key role in the synthesis of androstenedione. conicet.gov.ar | Essential for the production of androgen precursors. conicet.gov.ar |

| 17β-HSD1 | Converts estrone to estradiol and androstenedione to testosterone. wikipedia.orgnih.gov | Involved in the synthesis of both estrogens and androgens. wikipedia.orgnih.gov |

Immunomodulatory and Anti-Inflammatory Research Mechanisms (Preclinical)

Preclinical research suggests that certain steroid compounds possess immunomodulatory and anti-inflammatory properties. These effects are often mediated through complex interactions with immune cells and the regulation of inflammatory pathways. While direct studies on this compound are not extensively documented in this context, related androstane (B1237026) steroids have demonstrated such activities, providing a basis for potential mechanisms.

Immunomodulators can be broadly classified as immunostimulants, which enhance the immune response, or immunosuppressants, which reduce it. nih.govnih.gov The therapeutic application depends on the specific pathological condition, such as stimulating the immune system to fight infections or suppressing it in autoimmune diseases. nih.govnih.gov

The anti-inflammatory actions of steroids are often attributed to their ability to inhibit the expression of multiple inflammatory genes, including those for cytokines, enzymes, and adhesion molecules. nih.gov This is frequently achieved through the interaction of steroid receptors with transcription factors like nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. nih.govmdpi.com For instance, some flavonoids have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of inflammatory factors. frontiersin.org

In the context of androstane derivatives, some have been investigated for their ability to modulate immune responses. For example, androst-5-ene-3β,7β,17β-triol (βAET), a metabolite of DHEA, exhibits immune-regulating and anti-inflammatory activity. nih.gov Synthetic analogs of βAET have been developed to enhance these properties and have shown efficacy in rodent models of inflammatory disease. nih.gov

A study investigating the pyrogenic activity of related compounds, 3α,7α-dihydroxy-5β-androstan-17-one and 3α-hydroxy-5β-androstane-7,17-dione, found that the 7α-hydroxyl substituted compound did not possess pyrogenic activity, unlike its 7-keto substituted counterpart. nih.gov This suggests that the hydroxylation at specific positions on the androstane skeleton can significantly alter the molecule's interaction with immune cells, such as leukocytes. nih.gov

Given that this compound possesses hydroxyl groups at both the 3 and 7 positions, it is plausible that it could engage in similar immunomodulatory activities. The specific stereochemistry of these hydroxyl groups would likely play a critical role in determining the nature and extent of its effects on immune function and inflammation. However, without direct experimental evidence from in vitro or preclinical models, its precise mechanisms in this regard remain speculative. Further investigation is required to determine if this compound can modulate cytokine production, influence immune cell proliferation and differentiation, or interfere with key inflammatory signaling pathways.

Interactive Data Table: Potential Immunomodulatory Mechanisms of Steroids

| Mechanism | Description | Potential Relevance to this compound |

| Inhibition of Pro-inflammatory Cytokines | Suppression of the production of cytokines such as TNF-α, IL-6, and IL-8, which are key mediators of inflammation. nih.govfrontiersin.org | The dihydroxy structure may interact with cellular pathways that regulate cytokine gene expression. |

| Modulation of Transcription Factors | Interference with the activity of transcription factors like NF-κB, which control the expression of numerous inflammatory genes. nih.govfrontiersin.org | As a steroid molecule, it could potentially interact with steroid receptors that modulate NF-κB activity. |

| Regulation of Immune Cell Function | Influencing the activity of immune cells such as leukocytes, macrophages, and lymphocytes. nih.gov | The specific stereochemistry of the hydroxyl groups could determine its interaction with receptors on immune cells. |

| Alteration of Enzyme Activity | Inhibition or activation of enzymes involved in inflammatory pathways. | May modulate enzymes that produce inflammatory mediators. |

Advanced Analytical Methodologies for Research on 3,7 Dihydroxyandrostan 17 One

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating 3,7-Dihydroxyandrostan-17-one from other structurally similar steroids and endogenous compounds. When coupled with mass spectrometry, it becomes a powerful tool for both quantification and identification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of steroids, including dihydroxyandrostanone isomers. researchgate.net Due to the low volatility of steroids, derivatization is a mandatory prerequisite for GC-MS analysis. researchgate.net This method has been successfully applied in metabolic studies to identify various steroid metabolites. For instance, in studies of androst-4-ene-3,6,17-trione (B20797) metabolism in horses, GC-MS was used to identify a range of metabolites, including a 3,6-dihydroxyandrostan-17-one isomer (M5), demonstrating the technique's efficacy in detecting dihydroxylated androstanone structures in biological samples. researchgate.netnih.gov

The typical GC-MS workflow involves extraction of the steroid from the matrix (e.g., urine), derivatization, and subsequent injection into the instrument. The gas chromatograph separates the derivatized analytes based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for target compounds. researchgate.net

| Parameter | Typical Setting |

|---|---|

| Instrument | Agilent 6890N or similar |

| Column | HP-1 or VF-1 (e.g., 30 m x 0.32 mm I.D. x 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Temperature Program | Initial 180 °C, ramp at 10-40 °C/min to 300 °C |

| Detector Temperature | 320 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful alternative and complementary technique to GC-MS for steroid analysis. researchgate.netmdpi.com A significant advantage of LC-HRMS is its ability to analyze many steroids, particularly conjugated metabolites like glucuronides, in their native form without the need for derivatization. acs.orgacs.org This simplifies sample preparation and avoids potential issues associated with incomplete derivatization or degradation of thermally labile compounds. researchgate.net

LC-HRMS combines the separation power of liquid chromatography, typically reversed-phase, with the high mass accuracy and resolution of analyzers like Orbitrap or Time-of-Flight (TOF). mdpi.comdshs-koeln.de This allows for the confident determination of elemental compositions from measured mass-to-charge ratios, greatly enhancing specificity in complex matrices. researchgate.net The technique has been widely validated for profiling a broad range of steroid hormones in various biological samples, including serum and hair. nih.govnih.gov For example, studies have used LC-MS/MS to detect dihydroxy-androstan-17-one glucuronide metabolites in urine, showcasing the method's utility for related compounds. acs.org

| Parameter | Typical Setting |

|---|---|

| LC System | Agilent 1290 Infinity or similar |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| MS System | Q-TOF or Orbitrap Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Scan Mode | Full scan with data-dependent MS/MS |

For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of steroids. The most common strategy involves silylation, which converts polar hydroxyl (-OH) and ketone (C=O) groups into nonpolar trimethylsilyl (B98337) (TMS) ethers and TMS-enol ethers, respectively. researchgate.net

In the case of this compound, the two hydroxyl groups at positions C3 and C7 are converted to TMS-ethers. The ketone group at C17 is transformed into a TMS-enol ether. This formation of a TMS-enol-TMS-ether derivative is a well-established method for the analysis of ketosteroids. researchgate.net This process not only improves chromatographic behavior, leading to sharper peaks and better resolution, but also yields characteristic fragmentation patterns in the mass spectrometer that are invaluable for structural confirmation. researchgate.netdshs-koeln.de Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) or trimethyliodosilane (TMIS), are highly effective for this purpose. colostate.edu

| Reagent | Abbreviation | Typical Use |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Powerful silyl (B83357) donor for hydroxyl and enolizable keto groups. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Another powerful and common silylating agent. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with MSTFA or BSTFA to enhance reactivity. |

| Trimethylsilylimidazole | TMSI | Highly reactive, particularly for hydroxyl groups. |

Spectroscopic Techniques for Structural Elucidation

While chromatography coupled with mass spectrometry is excellent for detection and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the definitive elucidation of the compound's precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical method for determining the detailed molecular structure of organic compounds like this compound. wikipedia.orguvsq.fr It provides information on the chemical environment of each carbon and hydrogen atom, allowing for the complete assignment of the molecule's connectivity and stereochemistry. savemyexams.combasicmedicalkey.com

¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, characteristic signals would be expected for the protons attached to the carbons bearing the hydroxyl groups (C3-H and C7-H) and for the methyl protons at C18 and C19.

¹³C NMR: Carbon NMR reveals the number of chemically non-equivalent carbon atoms and their nature (methyl, methylene, methine, quaternary). The spectrum would show distinct signals for the carbonyl carbon at C17 and the hydroxyl-bearing carbons at C3 and C7.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). These experiments are crucial for assembling the full steroid skeleton and confirming the positions of the functional groups.

| Nucleus | Structural Feature | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹³C | C17-Ketone (C=O) | ~220 | Highly deshielded, characteristic of a carbonyl in a five-membered ring. |

| ¹³C | C3-OH, C7-OH | ~65-80 | Carbon atoms attached to hydroxyl groups. |

| ¹H | C3-H, C7-H | ~3.5-4.5 | Protons attached to carbons bearing hydroxyl groups; chemical shift and multiplicity depend on stereochemistry. |

| ¹H | C18, C19 Methyl (CH₃) | ~0.7-1.2 | Angular methyl groups, typically appear as sharp singlets. |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. mdpi.com Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibration of their chemical bonds. vscht.cz For this compound, the IR spectrum would be dominated by absorptions corresponding to its key functional groups.

The presence of two hydroxyl groups would be confirmed by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching). The ketone functional group at C17 would give rise to a sharp, strong absorption band around 1740 cm⁻¹, which is characteristic of a carbonyl group within a five-membered ring. nist.gov Additional bands in the fingerprint region (below 1500 cm⁻¹) and C-H stretching bands just below 3000 cm⁻¹ would correspond to the vibrations of the steroidal alkane backbone. vscht.cz

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3600-3200 | O-H Stretch | Hydroxyl (-OH) |

| ~2960-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1740 | C=O Stretch | Ketone (in a 5-membered ring) |

| ~1260-1000 | C-O Stretch | Secondary Alcohol |

3,7 Dihydroxyandrostan 17 One As a Research Tool

Role in Elucidating Steroid Hormone Pathways

The study of steroid hormone pathways, or steroidogenesis, is crucial for understanding normal physiology and the pathophysiology of numerous diseases. 3,7-Dihydroxyandrostan-17-one, as a downstream metabolite of DHEA, plays a role in mapping these complex biochemical networks. nih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), which then serves as the precursor for all other steroid hormones, including DHEA. mdpi.com

The presence and concentration of specific metabolites, such as this compound, can serve as important indicators of the activity of various enzymes within the steroidogenic cascade. By tracking the biotransformation of DHEA to its hydroxylated derivatives, researchers can gain insights into the tissue-specific metabolism of androgens and their potential biological activities. This information is vital for constructing a comprehensive picture of steroid hormone balance and identifying potential dysregulations in disease states.

Use in Investigating Enzyme Substrate Specificity and Kinetics

The specificity of enzymes for their substrates is a fundamental principle of biochemistry. Compounds like this compound, with their distinct stereochemistry and functional groups, are instrumental in probing the active sites of steroidogenic enzymes. By studying how enzymes like hydroxysteroid dehydrogenases (HSDs) and sulfotransferases (SULTs) interact with various hydroxylated androstanone isomers, researchers can determine the structural requirements for substrate binding and catalytic activity.

For instance, studies on related androstanone metabolites have revealed interactions with specific enzymes, as detailed in the table below. While direct kinetic data for this compound is not extensively documented in the provided literature, the principles of using such analogs to understand enzyme function are well-established. Researchers can utilize this compound in competitive binding assays and kinetic studies to elucidate the substrate preferences and reaction mechanisms of enzymes involved in steroid metabolism.

| Compound | Interacting Enzymes | Potential Research Application |

|---|---|---|

| 3α-hydroxy-5β-androstan-17-one | HSD17B11, IGHG2, SULT2A1 biorxiv.org | Investigating the substrate specificity of enzymes involved in androgen metabolism. |

Application in Developing Novel Neurosteroid Analogues for Research

Neurosteroids are steroids synthesized within the brain that can modulate neuronal activity, often through interactions with neurotransmitter receptors like the GABA-A receptor. mdpi.comfrontiersin.org There is significant interest in developing synthetic neurosteroid analogues with improved therapeutic properties for a range of neurological and psychiatric disorders. biorxiv.org

The structure of this compound, featuring hydroxyl groups at the C3 and C7 positions, provides a scaffold that can be chemically modified to create novel research compounds. The position and stereochemistry of these hydroxyl groups are known to be critical for the interaction of neurosteroids with their targets. frontiersin.org By synthesizing and testing derivatives of this compound, researchers can explore the structure-activity relationships that govern neurosteroid function. This can lead to the development of more potent and selective modulators of neuronal receptors, which are invaluable tools for dissecting the role of neurosteroids in brain function and for the early stages of drug discovery.

Contribution to Understanding Steroid Metabolism in Disease Models (Preclinical)

Preclinical disease models are essential for understanding the mechanisms of disease and for testing potential new therapies. Steroid metabolites are increasingly being investigated for their roles in various pathologies, including neurodegenerative diseases.

A closely related compound, 7β-hydroxy epiandrosterone (B191177) (3β,7β-dihydroxy-5α-androstan-17-one), has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. nih.gov In these studies, the compound was shown to prevent inflammatory neurodegeneration and glial cell death. nih.gov Specifically, it was effective in preventing the increase in tau-positive cells following the administration of amyloid-beta and protected against cholinergic and glial damage induced by ethylcholine aziridinium. nih.gov These findings highlight the potential therapeutic relevance of 7-hydroxylated steroid metabolites.

The use of compounds like this compound and its isomers in such preclinical models allows researchers to investigate how alterations in steroid metabolism may contribute to disease progression. Furthermore, these studies can help to identify novel therapeutic strategies aimed at modulating steroidogenic pathways to achieve neuroprotection.

| Compound | Preclinical Model | Observed Effects | Reference |

|---|---|---|---|

| 7β-hydroxy epiandrosterone | Animal models of Alzheimer's disease | Prevented inflammatory neurodegeneration and glial cell death; prevented increase in tau-positive cells; protected against cholinergic and glial damage. | nih.gov |

常见问题

Q. What regulatory considerations apply to handling this compound in preclinical research?

- Guidance :

- Classify the compound under DEA Schedule III if it exhibits androgenic activity, requiring secure storage and usage logs .

- Adhere to institutional biosafety protocols for steroid handling, including waste disposal and PPE requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。